![molecular formula C12H12N2O B187280 2,3,4,9-tetrahydro-1H-carbazol-1-one oxime CAS No. 91391-94-5](/img/structure/B187280.png)
2,3,4,9-tetrahydro-1H-carbazol-1-one oxime
Overview
Description
“2,3,4,9-tetrahydro-1H-carbazol-1-one” is a compound with the molecular formula C12H11NO . It’s a derivative of carbazole and has exhibited a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .
Synthesis Analysis
The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-ones involves the oxidation of 2,3,4,9-tetrahydro-1H-carbazoles . The starting tetrahydrocarbazoles that differed by the type and position of substituents in the aromatic ring were obtained in reactions of substituted phenylhydrazines with cyclohexanone .
Molecular Structure Analysis
The molecular structure of “2,3,4,9-tetrahydro-1H-carbazol-1-one” can be represented by the SMILES string O=C1C(N2)=C(CCC1)C3=C2C=CC=C3
.
Chemical Reactions Analysis
The oxidation of substituted tetrahydrocarbazoles can lead to the formation of 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 185.222 Da and a mono-isotopic mass of 185.084061 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 386.3±11.0 °C at 760 mmHg, and a flash point of 194.5±26.7 °C .
Scientific Research Applications
Pharmaceutical Intermediates
The compound is used as an intermediate in pharmaceuticals, particularly in the synthesis of aspidospermidine alkaloids, which have various medicinal properties .
Antibacterial and Antiyeast Properties
Research has shown that derivatives of this compound exhibit antibacterial and antiyeast activities, making them potential candidates for developing new antimicrobial agents .
Synthesis of Carbazomycin B
It serves as a precursor in the synthesis of Carbazomycin B, an antibiotic that has shown effectiveness against certain types of bacteria .
Anti-Prion Compound
A derivative of this compound, GJP14, has been identified as a novel anti-prion compound, which could lead to new treatments for prion diseases .
Green Chemistry Applications
There is ongoing research into using this compound in green chemistry applications, aiming to develop more environmentally friendly synthetic methods .
Chemical Oxidation Studies
The compound is also used in chemical studies to develop regioselective oxidation methods, which are important for creating specific chemical structures with high precision .
Mechanism of Action
Target of Action
Tetrahydrocarbazole derivatives have been associated with a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . This suggests that the compound may interact with multiple targets within these pathways.
Mode of Action
It is known that the compound can be obtained through the chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1h-carbazoles . The oxidation process can lead to the formation of divergent products, depending on the oxidant and reaction conditions .
Safety and Hazards
properties
IUPAC Name |
(NE)-N-(2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-14-11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-2,4,6,13,15H,3,5,7H2/b14-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJSIMCYBGAJEF-SDNWHVSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NO)C1)NC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(/C(=N/O)/C1)NC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10417488 | |
Record name | 2,3,4,9-tetrahydro-1H-carbazol-1-one oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10417488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,9-tetrahydro-1H-carbazol-1-one oxime | |
CAS RN |
91391-94-5 | |
Record name | 2,3,4,9-tetrahydro-1H-carbazol-1-one oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10417488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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